

# A Comparative Guide: Tersolisib vs. Alpelisib in PIK3CA-Mutant Cancers

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## Compound of Interest

Compound Name: *Tersolisib*

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The landscape of targeted therapies for cancers harboring PIK3CA mutations is evolving. Alpelisib (Piqray®), an approved  $\alpha$ -selective PI3K inhibitor, has demonstrated clinical benefit but is associated with notable toxicities.[1][2] A new generation of mutant-selective inhibitors, such as **tersolisib** (formerly STX-478), is emerging with the potential for improved safety and efficacy.[3][4][5] This guide provides an objective comparison of **tersolisib** and alpelisib, summarizing available experimental data, outlining key experimental protocols, and visualizing relevant biological pathways and workflows.

## Mechanism of Action: A Tale of Two Selectivities

Both **tersolisib** and alpelisib target the p110 $\alpha$  catalytic subunit of phosphatidylinositol 3-kinase (PI3K $\alpha$ ), which is encoded by the PIK3CA gene.[5][6] However, their inhibitory mechanisms differ significantly.

Alpelisib is an  $\alpha$ -selective PI3K inhibitor, meaning it predominantly targets the alpha isoform of PI3K over other isoforms ( $\beta$ ,  $\gamma$ ,  $\delta$ ).[1][7] This selectivity was an improvement over earlier pan-PI3K inhibitors, which had dose-limiting toxicities.[1]

**Tersolisib**, on the other hand, is a mutant-selective allosteric inhibitor.[4][5][8] It is designed to specifically target PI3K $\alpha$  proteins that harbor activating mutations, while sparing the wild-type (non-mutated) protein.[3] This approach aims to reduce the on-target toxicities associated with

inhibiting wild-type PI3K $\alpha$ , which plays a crucial role in normal physiological processes like glucose metabolism.[2]

## Preclinical and Clinical Data: A Comparative Overview

Direct head-to-head clinical trial data for **tersolisib** and alpelisib is not yet available, as **tersolisib** is still under clinical investigation. However, preclinical studies and early clinical data for **tersolisib** allow for a preliminary comparison with the established profile of alpelisib.

### Efficacy

Alpelisib, in combination with fulvestrant, has demonstrated significant efficacy in patients with HR+/HER2-, PIK3CA-mutated advanced breast cancer. The pivotal SOLAR-1 Phase III trial showed a median progression-free survival (PFS) of 11.0 months with alpelisib plus fulvestrant, compared to 5.7 months with placebo plus fulvestrant.[9][10][11] The objective response rate (ORR) was also significantly higher in the alpelisib arm (35.7% vs. 16.2%).[9]

**Tersolisib** has shown promising preclinical activity. In xenograft models of various cancers with PIK3CA mutations, **tersolisib** demonstrated robust and durable tumor regression.[4][8] Early clinical data from the Phase 1/2 PIKALO-1 trial of **tersolisib** monotherapy in heavily pretreated patients with solid tumors, including breast cancer, showed a 23% ORR in 22 breast cancer patients.[3]

### Safety and Tolerability

A key differentiator between the two drugs is their potential safety profile.

Alpelisib is associated with a high incidence of hyperglycemia, a direct consequence of inhibiting wild-type PI3K $\alpha$ . [2] In the SOLAR-1 trial, grade 3/4 hyperglycemia occurred in 36.6% of patients receiving alpelisib.[9] Other common adverse events include rash and diarrhea.[12][13]

**Tersolisib** is designed to minimize hyperglycemia by sparing wild-type PI3K $\alpha$ . [3][4] Preclinical studies have supported this hypothesis. In vitro, **tersolisib**-treated adipocytes showed a 50% decrease in the inhibition of glucose uptake compared to alpelisib.[4] In vivo mouse studies

also indicated that **tersolisib** did not cause significant changes in blood glucose levels, unlike alpelisib.[\[4\]](#)

## Data Summary Tables

Table 1: Comparative Efficacy Data

Parameter	Tersolisib	Alpelisib
Indication	Investigational for PIK3CA-mutant solid tumors	Approved for HR+/HER2-, PIK3CA-mutated advanced or metastatic breast cancer (in combination with fulvestrant) <a href="#">[14]</a> <a href="#">[15]</a>
Pivotal Trial	PIKALO-1 (Phase 1/2), PIKALO-2 (Phase 3, upcoming) <a href="#">[3]</a>	SOLAR-1 (Phase 3) <a href="#">[1]</a>
Progression-Free Survival (PFS)	Data not yet mature	11.0 months (vs. 5.7 months with placebo + fulvestrant) <a href="#">[9]</a> <a href="#">[10]</a> <a href="#">[11]</a>
Objective Response Rate (ORR)	23% (monotherapy in pretreated breast cancer patients) <a href="#">[3]</a>	35.7% (in combination with fulvestrant) <a href="#">[9]</a>

Table 2: Comparative Safety Data

Adverse Event (Grade 3/4)	Tersolisib (Expected Profile)	Alpelisib (SOLAR-1 Trial) <a href="#">[9]</a>
Hyperglycemia	Expected to be significantly lower due to wild-type sparing mechanism <a href="#">[2]</a> <a href="#">[4]</a>	36.6%
Rash	Data not yet available	9.9% (all grades were common) <a href="#">[12]</a>
Diarrhea	Data not yet available	6.7%

## Experimental Protocols

### Alpelisib: SOLAR-1 Phase III Clinical Trial

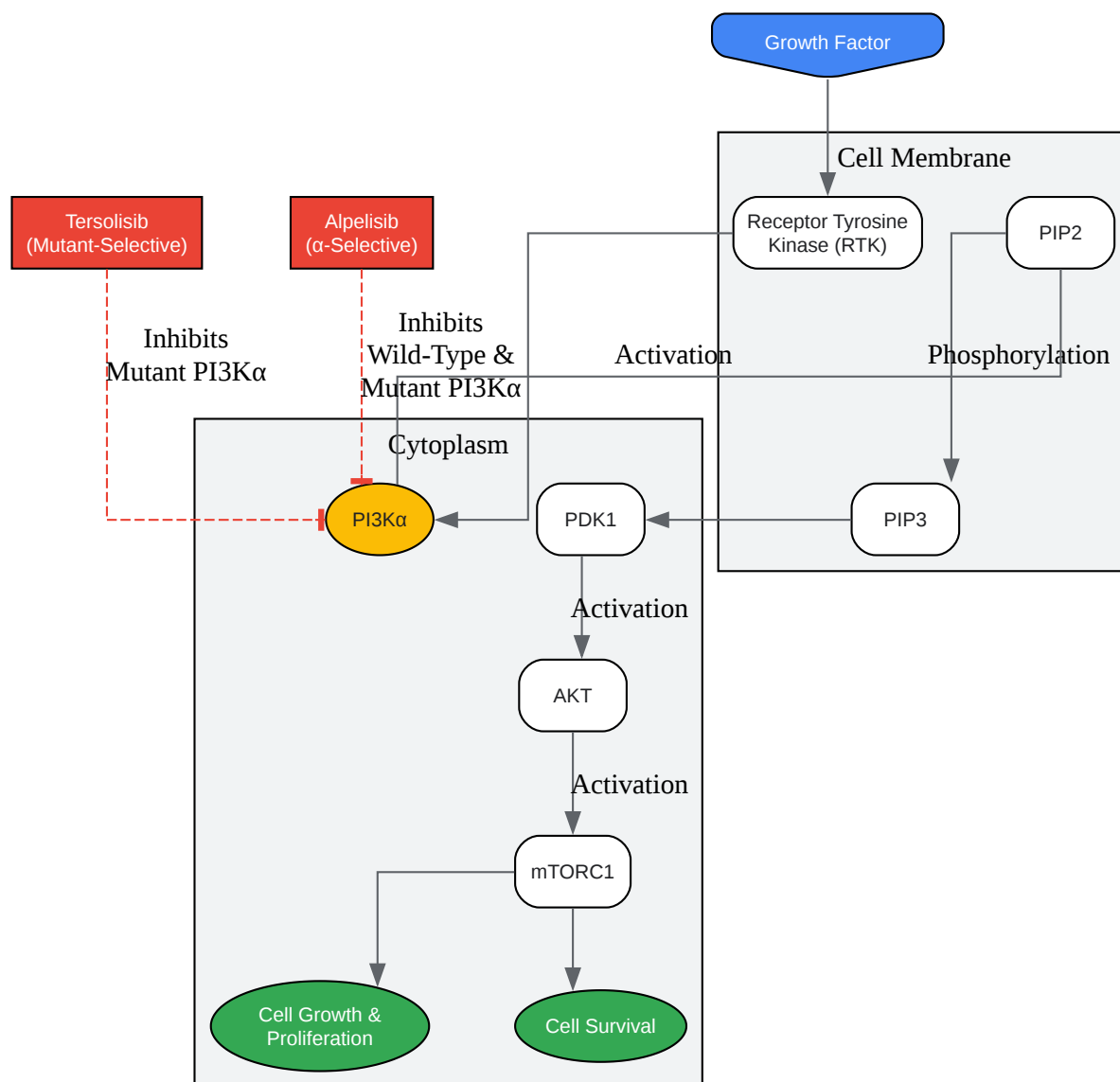
- Study Design: A randomized, double-blind, placebo-controlled Phase III trial.[1]
- Patient Population: Men and postmenopausal women with HR-positive, HER2-negative advanced breast cancer whose disease had progressed on or after an aromatase inhibitor-based therapy. Patients were enrolled into two cohorts based on the PIK3CA mutation status of their tumor tissue.[1]
- Intervention: Patients in the PIK3CA-mutant cohort were randomized in a 1:1 ratio to receive either alpelisib (300 mg daily) plus fulvestrant (500 mg every 28 days and on day 15 of the first cycle) or placebo plus fulvestrant.[9]
- Primary Endpoint: Progression-free survival in the PIK3CA-mutant cohort.[10]
- PIK3CA Mutation Analysis: Tumor tissue was centrally tested for 11 common PIK3CA mutations using a polymerase chain reaction (PCR)-based assay.[10]

### Tersolisib: Preclinical Xenograft Model Study

- Animal Model: Female BALB/c nude mice were used for the CAL-33 (head and neck squamous cell carcinoma with a PIK3CA H1047R mutation) xenograft model.[4][8]
- Intervention: **Tersolisib** was administered orally once daily for 28 days at doses of 30 mg/kg and 100 mg/kg.[8]
- Primary Outcome: Tumor volume was measured to assess the anti-tumor activity of **tersolisib**. [8]
- Results: **Tersolisib** showed a dose-dependent reduction in tumor volume.[8]

## Visualizations

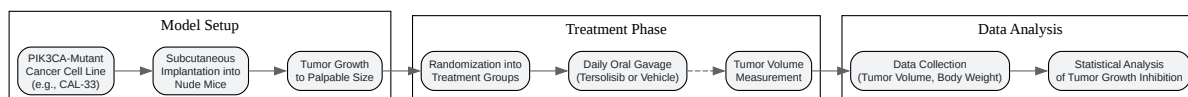
### Signaling Pathway



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Caption: The PI3K/AKT/mTOR signaling pathway and points of inhibition.

## Experimental Workflow



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Caption: Preclinical xenograft model workflow for testing PI3K inhibitors.

## Future Directions and Conclusion

Alpelisib has established the clinical utility of targeting PI3K $\alpha$  in PIK3CA-mutated breast cancer. However, its associated toxicities, particularly hyperglycemia, present a clinical challenge. **Tersolisib**, with its mutant-selective mechanism, holds the promise of a wider therapeutic window by potentially mitigating these on-target side effects.

The ongoing and planned clinical trials for **tersolisib**, such as PIKALO-2, will be crucial in determining if its theoretical advantages in selectivity translate into a superior clinical profile compared to alpelisib.[3] Researchers and clinicians eagerly await these results, which could further refine the treatment paradigm for patients with PIK3CA-mutant cancers.

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